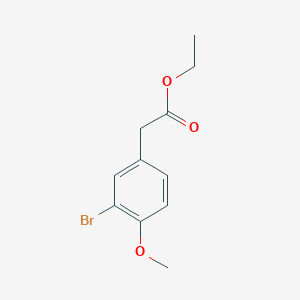
3-溴-4-甲氧基苯乙酸乙酯
概述
描述
Ethyl 3-bromo-4-methoxyphenylacetate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of phenylacetate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Ethyl 3-bromo-4-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
生化分析
Biochemical Properties
Ethyl 3-bromo-4-methoxyphenylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
Ethyl 3-bromo-4-methoxyphenylacetate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
The molecular mechanism of Ethyl 3-bromo-4-methoxyphenylacetate involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting various cellular processes. For instance, Ethyl 3-bromo-4-methoxyphenylacetate may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-bromo-4-methoxyphenylacetate can change over time. The stability and degradation of the compound are important factors to consider. Over time, Ethyl 3-bromo-4-methoxyphenylacetate may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to Ethyl 3-bromo-4-methoxyphenylacetate can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 3-bromo-4-methoxyphenylacetate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of Ethyl 3-bromo-4-methoxyphenylacetate can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 3-bromo-4-methoxyphenylacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of Ethyl 3-bromo-4-methoxyphenylacetate within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into specific cellular compartments, where it can exert its effects on cellular processes. Understanding the transport and distribution of Ethyl 3-bromo-4-methoxyphenylacetate is essential for optimizing its use in biochemical applications .
Subcellular Localization
Ethyl 3-bromo-4-methoxyphenylacetate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of Ethyl 3-bromo-4-methoxyphenylacetate is an important aspect to consider in understanding its biochemical properties and effects .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylacetic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.
Esterification: The resulting 3-bromo-4-methoxyphenylacetic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form ethyl 3-bromo-4-methoxyphenylacetate.
Industrial Production Methods: Industrial production of ethyl 3-bromo-4-methoxyphenylacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions: Ethyl 3-bromo-4-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-amino-4-methoxyphenylacetate or 3-thio-4-methoxyphenylacetate.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxyphenylethanol.
作用机制
The mechanism of action of ethyl 3-bromo-4-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules .
相似化合物的比较
Ethyl 3-bromo-4-methoxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 3-bromo-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Ethyl 3-bromo-4-methylphenylacetate: Similar structure but with a methyl group instead of a methoxy group, influencing its steric and electronic properties
Ethyl 3-bromo-4-methoxyphenylacetate stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZEMPQYJBPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

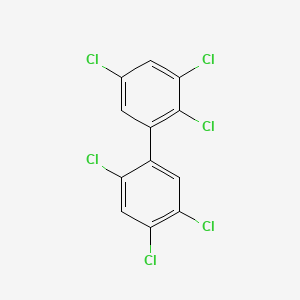

![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
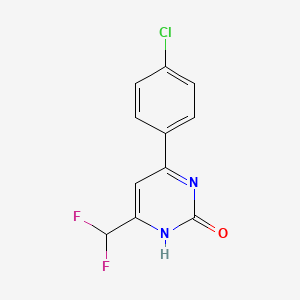


![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
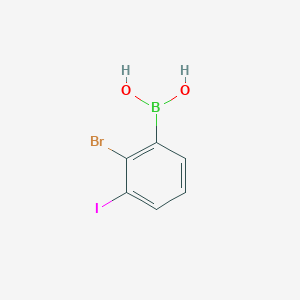
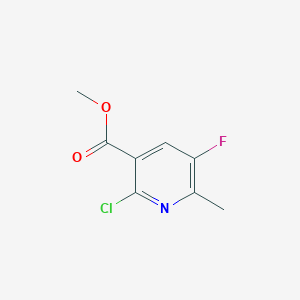

![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)
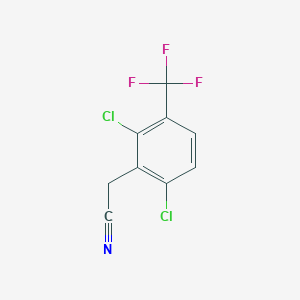
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
